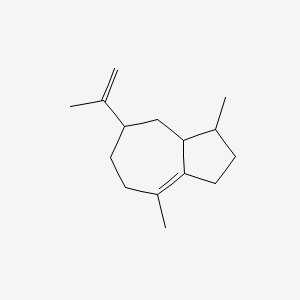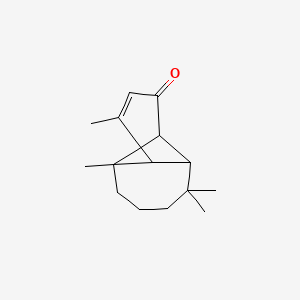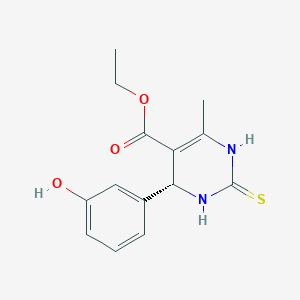![molecular formula C18H36N6O5 B1206293 N-[4-amino-6-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-3-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide CAS No. 81202-83-7](/img/structure/B1206293.png)
N-[4-amino-6-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-3-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-amino-6-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-3-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide is a natural product found in Streptomyces tenjimariensis with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities : This compound, or similar structures, have been synthesized and tested for their antimicrobial properties. For example, Sharma et al. (2004) synthesized related compounds and screened them against both Gram-positive and Gram-negative bacteria, demonstrating potential as antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Chemical Synthesis and Molecular Structure Analysis : Various studies have focused on the synthesis of similar compounds and analyzing their molecular structures. Sañudo et al. (2006) synthesized new classes of cyclic dipeptidyl ureas and analyzed their structure, contributing to the understanding of similar chemical structures (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Radiosynthesis for PET Imaging : Wang et al. (2014) conducted a study on the radiosynthesis of AZD8931, a compound with a structure similar to the one . This research is significant for PET imaging, particularly for imaging EGFR, HER2, and HER3 signaling (Wang, Gao, & Zheng, 2014).
Synthesis of Analogues for Pharmacological Study : Research has also been conducted on synthesizing analogues of similar compounds for pharmacological studies. For instance, Su et al. (1986) synthesized analogues of aminopterin and folic acid, which showed significant anticancer activity (Su, Huang, Burchenal, Watanabe, & Fox, 1986).
Evaluation of Anticonvulsant Activities : Some studies have evaluated the anticonvulsant activities of related compounds. Scott et al. (1993) continued the evaluation of potent anticonvulsant enaminones, providing insights into their effectiveness and safety (Scott, Edafiogho, Richardson, Farrar, Moore, Tietz, Hinko, Chang, El-Assadi, & Nicholson, 1993).
Antibacterial Activities : Zadrazilova et al. (2015) assessed certain substituted benzamides, structurally related to the compound , as prospective bactericidal agents, specifically against MRSA strains (Zadrazilova, Pospíšilová, Pauk, Imramovský, Vinšová, Čížek, & Jampílek, 2015).
Eigenschaften
CAS-Nummer |
81202-83-7 |
|---|---|
Produktname |
N-[4-amino-6-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-3-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide |
Molekularformel |
C18H36N6O5 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
N-[4-amino-6-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-3-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide |
InChI |
InChI=1S/C18H36N6O5/c1-22-7-10-4-5-11(20)18(28-10)29-13-6-12(21)17(27-3)16(26)15(13)24(2)14(25)8-23-9-19/h9-13,15-18,22,26H,4-8,20-21H2,1-3H3,(H2,19,23) |
InChI-Schlüssel |
YHLFRQHBLKQPRR-UHFFFAOYSA-N |
SMILES |
CNCC1CCC(C(O1)OC2CC(C(C(C2N(C)C(=O)CN=CN)O)OC)N)N |
Kanonische SMILES |
CNCC1CCC(C(O1)OC2CC(C(C(C2N(C)C(=O)CN=CN)O)OC)N)N |
Synonyme |
2''-formimidoylistamycin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



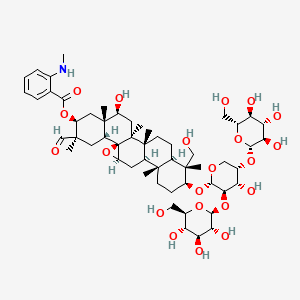


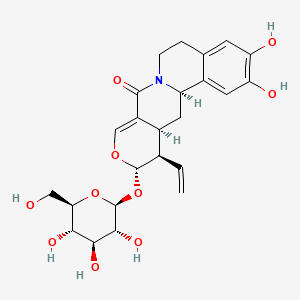
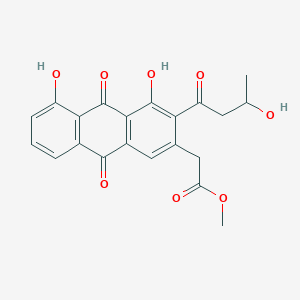
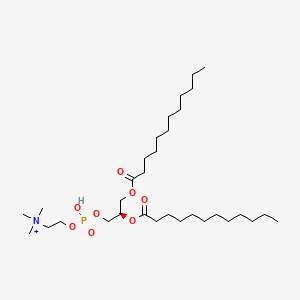


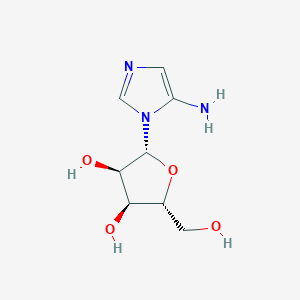
![Phenol, 4-[2-(4-butoxyphenyl)-5-pyrimidinyl]-](/img/structure/B1206228.png)
